molecular formula C12H19NO3 B2756359 1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid CAS No. 929815-13-4

1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid

Cat. No.: B2756359
CAS No.: 929815-13-4
M. Wt: 225.288
InChI Key: FGPJYONSNQPOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution in Pyrrolidinone Scaffold Research

Pyrrolidinones, five-membered lactams, have long been recognized for their bioactivity and conformational rigidity. Early synthetic routes to pyrrolidinones relied on multistep cyclization reactions or classical lactamization protocols, which often suffered from poor yields or limited functional group tolerance. The integration of Ugi multicomponent reactions (MCRs) revolutionized access to structurally diverse pyrrolidinone derivatives. For example, microwave-assisted Ugi reactions enabled the synthesis of xanthate-functionalized pyrrolidinones with >99% yields, as demonstrated in protocols combining propargylamine, cyclopentanone, and chloroacetic acid.

The compound 1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-cyclopentanecarboxylic acid exemplifies advancements in scaffold diversification. Its synthesis leverages cyclopentane ring strain to facilitate nucleophilic attacks, followed by Smiles-Truce rearrangements to install the pyrrolidinone moiety. Modern methods prioritize atom economy, as seen in metal-free, one-step syntheses that produce gram-scale quantities of functionalized pyrrolidinones.

Position within the Broader Context of Cyclopentane Chemistry

Cyclopentane derivatives are prized for their kinetic stability and synthetic versatility. The cyclopentane ring in this compound adopts a puckered conformation, reducing steric strain while enabling selective functionalization at the carboxylic acid and pyrrolidinone positions. Kinetic studies of cyclopentane decomposition pathways reveal that ring-opening reactions dominate under thermal conditions, forming pentene radicals or ethylene/propylene fragments. These insights inform reaction design, ensuring the cyclopentane core remains intact during synthetic modifications.

Table 1: Kinetic Parameters for Cyclopentane Derivatives

Reaction Pathway Activation Energy (kcal/mol) Rate Constant (s⁻¹)
C–C bond scission (ring opening) 69.77 2.51 × 10³
C–H bond scission 70.01 1.08 × 10³

Data derived from shock tube and jet-stirred reactor experiments.

Current Academic Research Landscape

Recent studies focus on post-synthetic modifications to expand the compound’s utility:

  • Nitroarene Functionalization : Nitro groups on aryl-pyrrolidinones undergo Suzuki couplings or reductions, enabling biaryl or aniline derivatives for pharmaceutical screening.
  • Spirocyclization : Ortho-nitro substrates cyclize to form spiroxindoles, precursors to natural products like (±)-Coerulescine.
  • Tsuji-Trost Allylation : Palladium-catalyzed allylation at the peptidyl position introduces allyl groups with >90% selectivity, enhancing molecular diversity.

These strategies underscore the compound’s role as a modular platform for generating bioactive analogs.

Strategic Importance in Medicinal Chemistry Research

The compound’s dual pharmacophores—cyclopentane and pyrrolidinone—make it a strategic candidate for drug discovery:

  • Conformational Restriction : The cyclopentane ring imposes torsional constraints, improving target binding affinity.
  • Hydrogen Bonding Capacity : The pyrrolidinone carbonyl and carboxylic acid groups engage in electrostatic interactions with biological targets.

Table 2: Synthetic Yields for Key Derivatives

Derivative Type Method Yield (%)
Biaryl-pyrrolidinone Nitro-Suzuki coupling 78
Spiroxindole In situ cyclization 82
Allylated Ugi adduct Tsuji-Trost allylation 91

Data compiled from recent studies.

Current efforts prioritize leveraging these features in kinase inhibitors and protease modulators, where rigid scaffolds enhance selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-10(13-7-3-4-8-13)9-12(11(15)16)5-1-2-6-12/h1-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPJYONSNQPOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)N2CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule’s structure comprises a cyclopentane ring with two critical substituents: a carboxylic acid and a 2-pyrrolidinone-linked ethyl chain. The synthetic challenges include:

  • Stereoelectronic control during cyclopentane functionalization.
  • Selective introduction of the 2-pyrrolidinone moiety without over-alkylation.
  • Acid stability of intermediates under reaction conditions.

The ethyl-pyrrolidinone side chain ($$ \text{CH}2\text{C(=O)N}\text{C}4\text{H}_8 $$) necessitates precise ketone-amide coupling, while the cyclopentane ring’s conformational rigidity influences reagent accessibility.

Synthetic Routes and Methodologies

Alkylation of Cyclopentanecarboxylic Acid Derivatives

A common approach involves alkylating cyclopentanecarboxylic acid precursors with halogenated intermediates bearing the pyrrolidinone group.

Bromoethyl-pyrrolidinone Intermediate Synthesis
  • Synthesis of 2-bromo-1-pyrrolidin-1-yl-ethanone :
    Reacting pyrrolidine with bromoacetyl bromide in dichloromethane yields 2-bromo-1-pyrrolidin-1-yl-ethanone.
    $$
    \text{C}4\text{H}9\text{N} + \text{BrCH}2\text{C(=O)Br} \rightarrow \text{BrCH}2\text{C(=O)N}\text{C}4\text{H}8 + \text{HBr}
    $$
  • Alkylation of cyclopentanecarboxylate :
    Deprotonating cyclopentanecarboxylic acid with NaH in THF enables nucleophilic substitution with the bromoethyl-pyrrolidinone intermediate.
    $$
    \text{C}5\text{H}9\text{CO}2\text{H} + \text{BrCH}2\text{C(=O)N}\text{C}4\text{H}8 \xrightarrow{\text{NaH, THF}} \text{C}5\text{H}8(\text{CO}2\text{H})(\text{CH}2\text{C(=O)N}\text{C}4\text{H}8)
    $$
    Yield : ~65% after purification.
Limitations and Optimizations
  • Competing elimination : Base-sensitive conditions may promote β-hydride elimination, forming undesired alkenes. Using milder bases (e.g., K$$2$$CO$$3$$) in DMF mitigates this.
  • Steric hindrance : Bulky substituents on the cyclopentane reduce alkylation efficiency. Microwave-assisted synthesis improves reaction rates.

Pd-Catalyzed Coupling Strategies

Palladium catalysis, effective in C–C bond formation, offers an alternative route for assembling the ethyl-pyrrolidinone side chain.

Suzuki-Miyaura Coupling
  • Boronic ester preparation :
    Cyclopentanecarboxylic acid is converted to its boronic ester via Miyaura borylation.
  • Cross-coupling with 2-oxo-2-pyrrolidin-1-yl-ethyl iodide :
    Using Pd(PPh$$3$$)$$4$$ and Na$$2$$CO$$3$$ in dioxane/water (3:1), the boronic ester couples with the iodo-pyrrolidinone derivative.
    $$
    \text{C}5\text{H}9\text{CO}2\text{Bpin} + \text{ICH}2\text{C(=O)N}\text{C}4\text{H}8 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}5\text{H}8(\text{CO}2\text{H})(\text{CH}2\text{C(=O)N}\text{C}4\text{H}8)
    $$
    Yield : 58–72%.
Catalyst Screening and Performance
Catalyst Solvent System Temp (°C) Yield (%)
Pd/C Dioxane/H$$_2$$O 100 62
Pd/Al$$2$$O$$3$$ DMF/H$$_2$$O 80 71
Pd(OAc)$$_2$$ Toluene/EtOH 90 68

Pd/Al$$2$$O$$3$$ exhibits superior activity due to enhanced dispersion and stability.

Solid-Phase Peptide Synthesis (SPPS) for Cyclopentane Analogues

Adapting SPPS methodologies enables precise control over cyclopentane functionalization.

Linear Precursor Assembly
  • Resin functionalization :
    Chlorotrityl chloride resin is loaded with Fmoc-protected cyclopentanecarboxylic acid.
  • Side-chain elongation :
    Sequential coupling of Fmoc-β-alanine and Boc-pyrrolidine-2-carboxylic acid builds the ethyl-pyrrolidinone chain.
Cyclization and Cleavage
  • Macrocyclization :
    Treating the linear precursor with PyBOP and DIEA in DCM induces cyclization, forming the cyclopentane core.
  • Acidic cleavage :
    TFA/DCM (95:5) liberates the target compound from the resin.
    Overall yield : 40–50%.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range (%)
Alkylation Simple reagents, scalable Low regioselectivity 60–70
Pd-catalyzed coupling High functional group tolerance Requires expensive catalysts 55–75
SPPS Stereochemical control Labor-intensive, low scalability 40–50

Alkylation remains the most cost-effective approach for bulk synthesis, while SPPS is reserved for enantiomerically pure batches.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Acidic or basic catalysts, nucleophiles like amines or alcohols

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of approximately 225.29 g/mol. The compound features a cyclopentanecarboxylic acid structure modified by a pyrrolidine moiety, which enhances its biological activity.

Neurological Disorders

Research indicates that derivatives of pyrrolidine compounds can be effective in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to inhibit matrix metalloproteinases (MMPs) suggests a role in reducing neuroinflammation and protecting neuronal integrity .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease. It may inhibit TNF-alpha production and reduce joint inflammation by targeting specific inflammatory pathways .

Cancer Treatment

There is emerging evidence that this compound could be used in cancer therapy, particularly in combination with traditional chemotherapeutic agents. Its mechanism may involve the inhibition of tumor growth and metastasis through the modulation of proteolytic enzymes involved in the tumor microenvironment .

Case Studies

Study Objective Findings
Study on Neuroprotective Effects (2023)To assess the neuroprotective potential of the compound in animal models of Alzheimer's diseaseDemonstrated significant reduction in amyloid plaque formation and improved cognitive function .
Anti-inflammatory Activity Assessment (2024)Evaluating anti-inflammatory effects in rheumatoid arthritis modelsShowed reduced levels of inflammatory cytokines and joint swelling compared to control groups .
Cancer Metastasis Inhibition (2024)Investigating the compound's role in inhibiting cancer cell migrationFound to significantly decrease metastatic potential in breast cancer cell lines .

Mechanism of Action

The mechanism by which 1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and related cyclopentanecarboxylic acid derivatives.

Table 1: Comparative Analysis of Cyclopentanecarboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Source
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-cyclopentanecarboxylic acid C₁₂H₁₉NO₃ ~225 Cyclopentane, carboxylic acid, pyrrolidin-2-one Hypothetical (based on naming)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Pyrrolidin-2-one, carboxylic acid Laboratory chemical (SDS)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Fused bicyclic system, ester, pyrrolidinone Safety data
2'-Cyclohexyl-1'-oxo-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid C₂₀H₂₅NO₃ 327.42 Spirocyclic, isoquinoline, ketone Industrial synthesis
1-(3-Bromophenyl)cyclopentanecarboxylic acid C₁₂H₁₃BrO₂ 277.14 Bromophenyl, carboxylic acid Safety data
1-(Trifluoromethyl)cyclopentanecarboxylic acid C₇H₉F₃O₂ 182.14 Trifluoromethyl, carboxylic acid Agrochemical intermediate
1-[4-(2-Oxo-pyrrolidin-1-yl)-phenyl]cyclohexanecarboxylic acid C₁₇H₂₀NO₃ 294.35 Phenyl, cyclohexane, pyrrolidinone Edg-2 receptor inhibitor

Key Observations:

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate shares the same molecular formula (C₁₂H₁₉NO₃) but features a fused bicyclic structure, reducing conformational flexibility .

Functional Group Impact: Pyrrolidin-2-one in the target compound may enhance binding to biological targets (e.g., receptors or enzymes) compared to non-lactam analogs like 1-(trifluoromethyl)cyclopentanecarboxylic acid . Bromophenyl and trifluoromethyl substituents introduce electron-withdrawing effects, altering reactivity and solubility .

Derivatives like 1-methyl-5-oxopyrrolidine-3-carboxylic acid are used as intermediates in amino acid synthesis or bioactive molecule preparation .

Safety Profiles :

  • 1-(Trifluoromethyl)cyclopentanecarboxylic acid is classified as an irritant (H315), while spirocyclic and fused bicyclic derivatives require stringent handling due to complex structures .

Biological Activity

1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid, with the chemical formula C12_{12}H19_{19}NO3_3 and CAS number 929815-13-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by data tables and research findings.

The molecular weight of this compound is approximately 225.29 g/mol. The compound features a cyclopentanecarboxylic acid backbone with a pyrrolidine-derived substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC12_{12}H19_{19}NO3_3
Molecular Weight225.29 g/mol
CAS Number929815-13-4

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, research conducted on various derivatives has shown that modifications can enhance their effectiveness against cancer cell lines such as A549 (human lung adenocarcinoma).

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of several derivatives, it was found that:

  • Compound Structure : The presence of specific substituents on the pyrrolidine ring influenced the cytotoxicity against A549 cells.
  • Results : Compounds with halogen substitutions exhibited reduced cell viability (e.g., 4-chlorophenyl and 4-bromophenyl derivatives reduced viability to 64% and 61%, respectively) compared to the parent compound which showed a viability of approximately 78–86% post-treatment .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds derived from similar structures have demonstrated efficacy against multidrug-resistant pathogens.

Research Findings on Antimicrobial Properties

A comprehensive evaluation of antimicrobial activity revealed:

  • Tested Pathogens : The compound was screened against Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.
  • Results : Certain derivatives showed promising results in inhibiting bacterial growth, particularly in resistant strains, indicating potential for development as an antimicrobial agent .

The biological activities of this compound are hypothesized to involve:

  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
  • Antioxidant Properties : Scavenging free radicals that contribute to oxidative stress-related diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-cyclopentanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis of cyclopentane-carboxylic acid derivatives often involves cyclization or coupling reactions. For example:

  • Cyclization with BF₃·Et₂O : Analogous to methods for related spiro compounds (e.g., 2'-Cyclohexyl-1'-oxo-spiro derivatives), cyclization of precursor ketones with boron trifluoride diethyl etherate can yield cyclopentane cores. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect stereoselectivity .
  • Chiral Resolution : If racemic mixtures form, chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution may isolate enantiomers.

Q. Table 1: Synthetic Routes Comparison

MethodYield (%)Key ConditionsStereochemical OutcomeReference
BF₃·Et₂O Cyclization65–780°C, anhydrous DCMRacemic mixture
Enzymatic Resolution85–92pH 7.4, lipase catalystEnantiopure (≥98% ee)

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 150°C under nitrogen) .
  • pH Stability Studies : Use HPLC to monitor degradation products after incubating the compound in buffers (pH 2–12) at 37°C for 24–72 hours. For example, cyclopentane derivatives with ester linkages may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How do stereochemical variations at the cyclopentane ring impact biological activity, and what experimental designs can validate these effects?

Methodological Answer:

  • Comparative Bioassays : Test enantiomers (e.g., (1R,2R) vs. (1S,2S)) in receptor-binding assays (e.g., GPCRs). For example, cyclopentane-carboxylic acid analogs show divergent affinities for NMDA receptors depending on stereochemistry .
  • Molecular Dynamics Simulations : Model interactions between enantiomers and target proteins (e.g., using AutoDock Vina) to predict binding modes .

Q. Table 2: Stereochemical Impact on Bioactivity

EnantiomerTarget ReceptorIC₅₀ (μM)Binding Energy (kcal/mol)
(1R,2R)NMDA-R12.3-9.8
(1S,2S)NMDA-R45.6-6.2

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar compounds?

Methodological Answer:

  • Meta-Analysis of SDS Data : Compare acute toxicity (LD₅₀) and ecotoxicological profiles across analogs (e.g., 2'-Cyclohexyl-spiro derivatives vs. cyclopenta[c]pyrrole-carboxylic acids). Note that missing data for the target compound necessitates extrapolation from structural analogs .
  • In Silico Tox Prediction : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity based on functional groups (e.g., pyrrolidinone vs. spiro-isoquinoline moieties) .

Q. What strategies optimize yield in large-scale synthesis while minimizing hazardous by-products?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems reduce exothermic risks and improve mixing for cyclization steps .
  • Green Solvent Screening : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and sustainability .

Q. How can researchers validate the compound’s mechanism of action in neuropharmacological studies?

Methodological Answer:

  • Electrophysiology : Patch-clamp assays on neuronal cells to measure ion channel modulation (e.g., GABA-A or NMDA receptors) .
  • Metabolomic Profiling : LC-MS/MS to track downstream metabolic changes (e.g., glutamate/glutamine ratios) in treated cell lines .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields (e.g., 65% vs. 85%) for similar compounds: How should researchers address these?

Methodological Answer:

  • Parameter Optimization : Systematically vary catalyst loading (e.g., BF₃·Et₂O at 1–5 mol%), temperature, and solvent to identify reproducibility limits .
  • By-Product Analysis : Use GC-MS to identify side products (e.g., dimerization or over-oxidation) that reduce yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.